molecular formula C23H25N3O3S B1681145 STF-31 CAS No. 724741-75-7

STF-31

Número de catálogo: B1681145
Número CAS: 724741-75-7
Peso molecular: 423.5 g/mol
Clave InChI: NGQPRVWTFNBUHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

STF-31 is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a sulfonyl group, and a pyridinyl group

Aplicaciones Científicas De Investigación

Cancer Therapy

STF-31 has shown promising results in targeting renal cell carcinoma:

  • Selective Toxicity : The compound exhibits selective toxicity towards RCC cells lacking VHL, with studies indicating a significant reduction in lactate production and ATP levels in these cells after treatment with this compound .
  • In Vivo Efficacy : In animal models, this compound has been shown to delay tumor growth in VHL-deficient RCC xenografts without affecting normal tissue, indicating its potential for therapeutic applications .

Stem Cell Research

The ability of this compound to eliminate undifferentiated hPSCs presents significant implications for regenerative medicine:

  • Tumorigenicity Reduction : By targeting the NAD+ salvage pathway through NAMPT inhibition, this compound helps mitigate the tumorigenic potential of hPSCs, thus advancing the development of safer hPSC-derived therapies .

Case Studies and Experimental Data

StudyFocusKey Findings
Giaccia et al. (2011)RCC TherapyDemonstrated that this compound selectively kills VHL-deficient RCC cells by inhibiting GLUT1, leading to necrotic cell death and reduced ATP production .
Wang et al. (2015)hPSC EliminationShowed that this compound effectively eliminates undifferentiated hPSCs by inhibiting NAMPT, providing a safer alternative for stem cell-based therapies .
R&D Systems (2024)Mechanistic InsightsConfirmed that this compound inhibits glucose uptake and induces necrosis specifically in VHL-deficient RCC cells while maintaining low toxicity to differentiated cells .

Conclusion and Future Directions

This compound represents a significant advancement in the targeted treatment of renal cell carcinoma and the safe application of human pluripotent stem cells in clinical settings. Its dual role as both a GLUT1 and NAMPT inhibitor opens avenues for further research into its applications across various cancer types and regenerative medicine.

Future studies should focus on:

  • Expanding the understanding of this compound's mechanisms at the molecular level.
  • Conducting clinical trials to evaluate its efficacy and safety in human subjects.
  • Investigating potential combinations with other therapeutic agents to enhance its anti-cancer effects.

Análisis Bioquímico

Biochemical Properties

STF-31 interacts with the glucose transporter 1 (GLUT1), a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells . By inhibiting GLUT1, this compound reduces glucose uptake in cells, particularly in RCC 4 cells . This interaction is of a inhibitory nature, with this compound acting as a competitive inhibitor for the glucose binding site on GLUT1 .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its impact on glucose metabolism. By inhibiting GLUT1, this compound reduces glucose uptake in cells, which can have a profound effect on cellular metabolism . This can lead to a decrease in the production of ATP, a key molecule in cellular energy transfer, and can impact various cellular processes that rely on ATP, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GLUT1, inhibiting the transporter’s ability to facilitate glucose uptake . This results in a decrease in intracellular glucose levels, which can impact various downstream processes, including glycolysis and the production of ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be time-dependent . Over time, continued exposure to this compound can lead to a sustained reduction in glucose uptake, impacting cellular metabolism and potentially leading to cell death in certain cell types .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At lower doses, this compound effectively inhibits glucose uptake, while at higher doses, it can lead to significant reductions in ATP production and potentially toxic effects .

Metabolic Pathways

This compound is involved in the regulation of glucose metabolism, acting as an inhibitor of the GLUT1 transporter . This can impact the glycolysis pathway, reducing the conversion of glucose to pyruvate and subsequently impacting ATP production .

Transport and Distribution

This compound is believed to be transported into cells via passive diffusion . Once inside the cell, it binds to GLUT1, inhibiting the transporter and reducing glucose uptake .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with GLUT1 . By binding to GLUT1, this compound inhibits the transporter’s function, reducing glucose uptake and impacting cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of STF-31 typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of a base such as triethylamine . The reaction is carried out in an ethanolic solution, where the sulfonyl chloride reacts with the amine to form the desired sulfonamide compound. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

STF-31 can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Mecanismo De Acción

The mechanism of action of STF-31 involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

STF-31 is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonyl and pyridinyl groups allows for versatile interactions with various chemical and biological systems, making it a valuable compound in research and industrial applications.

Actividad Biológica

STF-31 is a small-molecule compound primarily recognized for its biological activity as an inhibitor of the glucose transporter GLUT1 and nicotinamide phosphoribosyltransferase (NAMPT). This compound has garnered attention due to its selective cytotoxicity against renal cell carcinoma (RCC) cells, particularly those deficient in the Von Hippel-Lindau (VHL) tumor suppressor gene. The following sections provide a detailed exploration of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and relevant case studies.

GLUT1 Inhibition

This compound acts as a selective inhibitor of the glucose transporter GLUT1. Research indicates that this compound impairs glucose uptake in cancer cells, which is crucial for their survival and proliferation. The compound's inhibitory effects on GLUT1 have been demonstrated across various cancer cell lines, with concentrations effective in reducing glucose uptake ranging from 25% to 50% in different cellular contexts .

NAMPT Inhibition

In addition to GLUT1 inhibition, this compound also targets NAMPT, an enzyme involved in the NAD+ biosynthesis pathway. The inhibition of NAMPT disrupts cellular metabolism and promotes apoptosis in cancer cells. Studies have shown that sensitivity to this compound correlates with low levels of NAMPT expression in cancer cell lines, suggesting that lower NAMPT levels may enhance the cytotoxic effects of this compound .

Dual Mode of Action

This compound exhibits a dual mode of action where it can function either as a NAMPT inhibitor or a GLUT1 inhibitor, depending on the concentration used. At higher concentrations, the inhibition of GLUT1 becomes more pronounced, while at lower concentrations, its effects are primarily attributed to NAMPT inhibition .

Sensitivity Profiling

A comprehensive profiling study assessed the sensitivity of 679 cancer cell lines to this compound. The results indicated a significant correlation between cell line sensitivity and NAMPT expression levels. Notably, cells with lower NAMPT expression were more sensitive to this compound treatment, highlighting the importance of this enzyme as a therapeutic target .

Table 1: Sensitivity of Cancer Cell Lines to this compound

Cell Line TypeSensitivity (IC50)NAMPT Expression Level
VHL-deficient RCC100 nMLow
VHL-wild type RCC66.7 μMModerate
Other Cancer TypesVariableVariable

Case Study 1: Renal Cell Carcinoma

In a study focusing on VHL-deficient RCC cells, this compound was found to selectively induce apoptosis through its dual inhibition mechanism. The study reported that exposure to this compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to control groups .

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with other NAMPT inhibitors such as GMX1778 and APO-866. The combination therapy exhibited enhanced cytotoxicity compared to either agent alone, suggesting potential synergistic effects that warrant further exploration in clinical settings .

Propiedades

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQPRVWTFNBUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359693
Record name 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724741-75-7
Record name STF-31
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 724741-75-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STF-31
Reactant of Route 2
Reactant of Route 2
STF-31
Reactant of Route 3
Reactant of Route 3
STF-31
Reactant of Route 4
Reactant of Route 4
STF-31
Reactant of Route 5
Reactant of Route 5
STF-31
Reactant of Route 6
Reactant of Route 6
STF-31

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.